molecular formula C11H10O4 B1681568 Scoparone CAS No. 120-08-1

Scoparone

Cat. No.: B1681568
CAS No.: 120-08-1
M. Wt: 206.19 g/mol
InChI Key: GUAFOGOEJLSQBT-UHFFFAOYSA-N
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Mechanism of Action

Scoparone, a natural bioactive compound found in Artemisia capillaris, has been widely used in traditional Chinese medicine for its therapeutic effects . This article aims to provide an in-depth understanding of the mechanism of action of this compound.

Target of Action

This compound primarily targets the calcium signaling pathway in mites . It interacts with Calmodulin 1 (CaM1) and L-type Voltage-Gated Calcium Channel (L-VGCC) . These targets play a crucial role in the regulation of calcium ion flow, which is essential for various cellular processes .

Mode of Action

This compound activates the binding site of CaM1 located in the IQ domain of L-VGCC . This interaction triggers the calcium signaling pathway, leading to changes in the physiological functions of the mites .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been found to regulate key metabolic pathways associated with liver disease . It also influences the metabolism of glycerophospholipids, which are crucial for the progression of non-alcoholic steatohepatitis (NASH) . Furthermore, it inhibits the transforming growth factor-β (TGF-β)/Smad/Stat3 signaling pathway, thereby reducing liver fibrosis .

Pharmacokinetics

This compound is quickly absorbed and slowly eliminated . Its major primary metabolites are isoscopoletin and scopoletin . The pharmacokinetic parameters of this compound, such as area under the curve (AUC), half-life (t1/2), and maximum concentration (Cmax), were found to increase significantly in ANIT-induced cholestasis rats . This suggests that liver function can influence the bioavailability of this compound .

Result of Action

This compound exhibits a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, anti-fibrotic, and hypolipidemic properties . It has been shown to alleviate liver injury and steatosis in NASH mice . Moreover, it suppresses liver cancer cell growth via the MAPK pathway .

Action Environment

The action of this compound can be influenced by environmental factors such as diet. For instance, it has been found to alleviate hepatic steatosis and injury induced by a high-fat diet . This suggests that the efficacy and stability of this compound can be affected by the dietary habits of the individual.

Biochemical Analysis

Biochemical Properties

Scoparone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, this compound interacts with glycerophospholipids, influencing their metabolism in liver cells . These interactions highlight the compound’s potential in regulating metabolic pathways and its therapeutic applications in liver diseases.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In liver cells, this compound has been shown to reduce inflammation and oxidative stress, thereby protecting against liver damage . It influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, thereby reducing the accumulation of lipids in liver cells . Additionally, this compound modulates gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and metabolism . These molecular interactions highlight the compound’s potential as a therapeutic agent for liver diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is quickly absorbed and slowly eliminated from the body, which contributes to its sustained effects . Studies have shown that this compound maintains its protective effects on liver cells over extended periods, reducing inflammation and oxidative stress

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects on liver function, reducing inflammation and lipid accumulation . At high doses, this compound may exhibit toxic effects, leading to adverse outcomes such as liver damage . These findings highlight the importance of determining the optimal dosage of this compound for therapeutic applications and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to liver function. It interacts with enzymes such as cytochrome P450, which are crucial for drug metabolism and detoxification . Additionally, this compound influences glycerophospholipid metabolism, which plays a key role in the progression of non-alcoholic steatohepatitis . These interactions highlight the compound’s potential in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound accumulates in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects on cellular function . These findings provide insights into the compound’s localization and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scoparone can be synthesized through several chemical routes. One common method involves the methylation of umbelliferone (7-hydroxycoumarin) using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Artemisia scoparia. The plant material is subjected to solvent extraction, followed by purification processes like chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Scoparone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Scoparone belongs to the coumarin family, which includes several similar compounds:

    Umbelliferone (7-hydroxycoumarin): Known for its antioxidant and anti-inflammatory properties.

    Herniarin (7-methoxycoumarin): Exhibits antimicrobial and anticancer activities.

    Esculetin (6,7-dihydroxycoumarin): Possesses anti-inflammatory and anticoagulant effects.

Uniqueness of this compound: this compound is unique due to its dual methoxy groups at the 6 and 7 positions, which contribute to its distinct pharmacological profile. This structural feature enhances its antioxidant and anti-inflammatory activities compared to other coumarins .

Properties

IUPAC Name

6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-13-9-5-7-3-4-11(12)15-8(7)6-10(9)14-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAFOGOEJLSQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10152640
Record name Scoparone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Scoparone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

120-08-1
Record name Scoparone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-08-1
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Record name Scoparone
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Record name Scoparone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10152640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dimethoxy-2-benzopyrone
Source European Chemicals Agency (ECHA)
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Record name SCOPARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5841PDT4Y
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Record name Scoparone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

144 °C
Record name Scoparone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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